molecular formula C18H10N2O5 B2754001 N-(1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 683235-78-1

N-(1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2754001
CAS No.: 683235-78-1
M. Wt: 334.287
InChI Key: RUHPCUWNYYQFDX-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound characterized by the presence of both isoindoline and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are potential strategies for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which plays a role in cancer pathogenesis . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide stands out due to its unique combination of isoindoline and chromene structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O5/c21-15-11-3-1-2-4-14(11)25-8-13(15)18(24)19-9-5-6-10-12(7-9)17(23)20-16(10)22/h1-8H,(H,19,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHPCUWNYYQFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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